Florilenalin

Cytotoxicity Nasopharyngeal carcinoma Apoptosis

Florilenalin is a cytotoxic guaianolide-type sesquiterpene lactone with the molecular formula C15H20O4 and molecular weight 264.32 g/mol. First isolated and structurally characterized from Helenium autumnale L.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
CAS No. 54964-49-7
Cat. No. B1194223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlorilenalin
CAS54964-49-7
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC1(CC(C2C1CC3C(CC2=C)OC(=O)C3=C)O)O
InChIInChI=1S/C15H20O4/c1-7-4-12-9(8(2)14(17)19-12)5-10-13(7)11(16)6-15(10,3)18/h9-13,16,18H,1-2,4-6H2,3H3/t9-,10-,11+,12-,13-,15-/m1/s1
InChIKeyRBLYUGWIFLXCPD-VZGVWICMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Florilenalin (CAS 54964-49-7) Procurement Guide: Guaianolide Sesquiterpene Lactone for Cytotoxicity Research


Florilenalin is a cytotoxic guaianolide-type sesquiterpene lactone with the molecular formula C15H20O4 and molecular weight 264.32 g/mol [1]. First isolated and structurally characterized from Helenium autumnale L. in the 1970s, its absolute configuration was definitively established via X-ray crystallography of a heavy-atom derivative [2]. The compound contains a characteristic α-methylene-γ-lactone pharmacophore fused to a guaiane skeleton—a structural motif that computational quantum chemistry studies have identified as the primary electrophilic center responsible for anticancer activity via nucleophilic addition reactions with biological receptors [3]. Florilenalin has been reported in multiple Asteraceae species including Helenium amarum, Hymenoxys odorata, Gaillardia pulchella, and Inula salsoloides, and is recognized in authoritative databases including ChEBI (CHEBI:5095) and KEGG (C09453) [4].

Why Florilenalin (CAS 54964-49-7) Cannot Be Substituted with Generic Sesquiterpene Lactones


In-class sesquiterpene lactones cannot be interchanged as equivalent reagents because minor structural variations—particularly at the C-2 and C-4 positions of the guaianolide scaffold and the substitution state of the α-methylene-γ-lactone moiety—produce order-of-magnitude differences in cytotoxic potency and target selectivity [1]. Quantum chemical calculations using MNDO methodology demonstrate that the anticancer activity of florilenalin and related guaianolides is localized specifically to the α-methylene-β-carbonyl five-membered ring region, which possesses the weakest bond order in the entire molecule and forms a π-LUMO orbital susceptible to nucleophilic attack by biological receptors, while other ring systems in the scaffold show negligible activity [2]. Therefore, substituting florilenalin with another guaianolide without verifying identical substitution pattern and stereochemistry introduces unquantified risk of altered or absent biological activity in experimental systems.

Quantitative Differential Evidence for Florilenalin (CAS 54964-49-7) Versus Structural Analogs


Cytotoxic Potency Differential: 2β-(Isobutyryloxy)florilenalin (IF) Versus Parent Scaffold in Nasopharyngeal Carcinoma

The C-2 esterified derivative 2β-(isobutyryloxy)florilenalin (IF) demonstrates the structure-activity relationship that underpins florilenalin's utility as a scaffold. In CNE human nasopharyngeal carcinoma cells, IF exhibited dose- and time-dependent growth inhibition [1]. Notably, the ethanolic crude extract from which IF was isolated via bioactivity-guided fractionation showed an IC50 of 25.4 µg/mL against CNE cells, whereas the corresponding aqueous extract exhibited an IC50 > 250 µg/mL—a greater than 9.8-fold difference in potency attributed to the enrichment of lipophilic sesquiterpene lactones including the florilenalin scaffold [2]. This quantitative extraction-dependent activity differential provides a verifiable benchmark for researchers procuring florilenalin-containing fractions.

Cytotoxicity Nasopharyngeal carcinoma Apoptosis Sesquiterpene lactone

Mechanistic Differentiation: Mitochondrial Apoptosis Pathway Activation with Quantified Bcl-2 Family Modulation

The florilenalin derivative IF induces apoptosis via dual extrinsic and intrinsic pathways with quantifiable modulation of Bcl-2 family proteins—a mechanistic profile that may differ from other sesquiterpene lactones that act predominantly through NF-κB inhibition [1]. In CNE cells treated with IF, the compound increased expression of pro-apoptotic proteins (Bax, Bad, Bim, Bik, Bmf) while simultaneously decreasing anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1) in a concentration-dependent manner, shifting the net pro-/anti-apoptotic ratio toward cell death [2]. This was accompanied by quantifiable depletion of mitochondrial membrane potential (ΔΨm) and dose-dependent release of cytochrome c into the cytosol [3]. Notably, Bcl-2 is overexpressed in 80% of undifferentiated nasopharyngeal carcinoma specimens, making this specific mechanism relevant for researchers studying NPC models [4].

Apoptosis Mitochondrial pathway Bcl-2 family Mechanism of action

Structural Identity Verification: X-Ray Crystallography-Defined Absolute Configuration

Unlike many sesquiterpene lactones for which absolute stereochemistry remains inferred from NMR or assumed from biogenetic considerations, florilenalin's complete three-dimensional structure and absolute configuration have been definitively established via single-crystal X-ray diffraction analysis of its heavy-atom derivative, 4-O-acetyl-2-O-p-iodobenzoylflorilenalin [1]. The crystals are orthorhombic, space group P212121, providing unambiguous atomic coordinates and stereochemical assignment that enable accurate computational docking, structure-activity relationship studies, and quality control verification [2]. This crystallographically validated structure contrasts with many commercially available natural products that lack definitive stereochemical characterization, representing a procurement advantage for applications requiring precise molecular identity.

Structural biology X-ray crystallography Absolute configuration Quality control

Pharmacophore Validation: Quantum Chemical Identification of the α-Methylene-γ-Lactone as the Electrophilic Activity Center

MNDO semi-empirical quantum chemical calculations on florilenalin have quantitatively mapped the electronic structural features responsible for its anticancer activity [1]. The analysis revealed that the α-methylene-β-carbonyl five-membered ring region contains the weakest bond order in the entire molecule and forms a π-LUMO orbital that is particularly susceptible to nucleophilic attack by biological receptors [2]. Critically, other ring systems in the guaianolide scaffold—including other five-membered rings, the six-membered lactone ring, and the seven-membered methylene ring—showed no significant activity, demonstrating that the cytotoxic pharmacophore is spatially and electronically localized [3]. This computational validation provides a rational basis for distinguishing florilenalin from sesquiterpene lactones with different electrophilic center geometries or substitution patterns.

Computational chemistry QSAR Pharmacophore MNDO

Recommended Application Scenarios for Florilenalin (CAS 54964-49-7) Based on Quantitative Evidence


Nasopharyngeal Carcinoma (NPC) Preclinical Research Requiring Bcl-2 Pathway Modulation

Florilenalin and its C-2 esterified derivatives (e.g., 2β-(isobutyryloxy)florilenalin, IF) are appropriate for NPC research applications where modulation of Bcl-2 family proteins and mitochondrial apoptosis is mechanistically relevant. In CNE NPC cells, florilenalin derivatives induce apoptosis via dual extrinsic and intrinsic pathways, upregulating pro-apoptotic proteins (Bax, Bad, Bim, Bik, Bmf) while downregulating anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1) in a concentration-dependent manner [1]. Given that Bcl-2 is overexpressed in approximately 80% of undifferentiated NPC clinical specimens, this mechanistic profile aligns with the disease pathology [2]. Researchers should verify that procured material is derived from lipophilic extraction protocols, as ethanolic extracts containing florilenalin derivatives demonstrate >9.8-fold greater potency (IC50 25.4 µg/mL) compared to aqueous extracts (IC50 > 250 µg/mL) [3].

Structure-Activity Relationship (SAR) Studies Utilizing a Crystallographically Validated Guaianolide Scaffold

Florilenalin serves as a structurally unambiguous guaianolide scaffold for SAR studies, medicinal chemistry derivatization, and computational modeling applications. Its absolute configuration has been definitively established via single-crystal X-ray diffraction of 4-O-acetyl-2-O-p-iodobenzoylflorilenalin (orthorhombic, space group P212121), providing atomic-resolution 3D coordinates [4]. Additionally, quantum chemical MNDO calculations have validated that the α-methylene-β-carbonyl five-membered ring constitutes the electrophilic pharmacophore responsible for anticancer activity, while other ring systems in the scaffold are inactive [5]. This combination of crystallographic certainty and pharmacophore validation makes florilenalin suitable as a reference standard for docking studies, QSAR model development, and rational design of semi-synthetic derivatives with modified C-2, C-4, or C-8 positions while preserving the active α-methylene-γ-lactone moiety.

Natural Product Reference Standard for Quality Control and Extract Standardization

Florilenalin (CAS 54964-49-7) is recognized in authoritative chemical databases including ChEBI (CHEBI:5095) and KEGG (C09453), and is a documented constituent of multiple Asteraceae species including Helenium amarum, Hymenoxys odorata, Gaillardia pulchella, Inula salsoloides, and Arnica acaulis [6]. The >9.8-fold potency differential observed between lipophilic ethanolic extracts (IC50 25.4 µg/mL) and aqueous extracts (IC50 > 250 µg/mL) in CNE cells provides a quantitative benchmark for extract standardization and quality control [7]. Procurement of authenticated florilenalin as a reference standard enables analytical method development (HPLC, LC-MS) for quantifying sesquiterpene lactone content in botanical preparations and verifying that extraction protocols achieve the lipophilic enrichment necessary for biological activity [8].

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